An In-depth Technical Guide to the Chemical Properties of N-(2,6-Dichlorophenyl)anthranilic Acid
An In-depth Technical Guide to the Chemical Properties of N-(2,6-Dichlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,6-Dichlorophenyl)anthranilic acid, a key chemical entity in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), presents a fascinating subject for in-depth study. This technical guide provides a comprehensive overview of its core chemical properties, supported by available quantitative data, detailed experimental protocols, and visual representations of its primary mechanism of action. As a derivative of anthranilic acid and a structural analog of several fenamate drugs, its physicochemical characteristics are pivotal to its pharmacokinetic and pharmacodynamic profiles. This document serves as a vital resource for researchers engaged in drug discovery and development, offering a consolidated repository of technical information to facilitate further investigation and application.
Chemical and Physical Properties
N-(2,6-Dichlorophenyl)anthranilic acid, also known by its systematic IUPAC name 2-(2,6-dichloroanilino)benzoic acid and as a metabolite of Diclofenac, possesses a molecular formula of C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol .[1][2] Its structure, featuring a dichlorinated phenyl ring linked to an anthranilic acid moiety, underpins its chemical behavior and biological activity.
Quantitative Data Summary
While specific experimental data for N-(2,6-Dichlorophenyl)anthranilic acid is not extensively published, the following table summarizes available data for the compound and its close structural relatives to provide a comparative reference.
| Property | N-(2,6-Dichlorophenyl)anthranilic Acid | N-Phenylanthranilic Acid (for comparison) | Anthranilic Acid (for comparison) |
| Molecular Formula | C₁₃H₉Cl₂NO₂[1][2] | C₁₃H₁₁NO₂ | C₇H₇NO₂[3] |
| Molecular Weight | 282.12 g/mol [1][2] | 213.23 g/mol | 137.14 g/mol |
| Melting Point (°C) | Data not available | 182-185[4] | 144-148 |
| Boiling Point (°C) | Data not available | 353.22 (rough estimate)[4] | Sublimes at 200[3] |
| Solubility | Data not available | DMSO: 125 mg/mL[4] | Ethanol: Soluble |
| pKa | Data not available | pKa₁: 2.86, pKa₂: 4.69 | pKa₁: 2.17 (amino), pKa₂: 4.85 (carboxyl)[3] |
Synthesis and Experimental Protocols
The primary synthetic route to N-(2,6-Dichlorophenyl)anthranilic acid is the Ullmann condensation reaction.[2] This method involves the copper-catalyzed coupling of an aryl halide with an amine.
Ullmann Condensation for N-(2,6-Dichlorophenyl)anthranilic Acid
Principle: This reaction facilitates the formation of a C-N bond between 2-chlorobenzoic acid and 2,6-dichloroaniline in the presence of a copper catalyst and a base.[2][5]
Experimental Protocol (General Procedure):
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-chlorobenzoic acid and 2,6-dichloroaniline.
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Solvent and Catalyst Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). Introduce a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a stoichiometric amount of a base, typically potassium carbonate (K₂CO₃).
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Reaction Conditions: Heat the reaction mixture to a high temperature, often in the range of 160-200°C, and maintain under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[2]
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Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.
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Collect the crude product by vacuum filtration and wash with water to remove inorganic salts.
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Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2,6-Dichlorophenyl)anthranilic acid.
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Logical Workflow for Ullmann Condensation:
Caption: Workflow for the Ullmann condensation synthesis.
Spectroscopic Analysis Protocols
Characterization of N-(2,6-Dichlorophenyl)anthranilic acid relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol (General):
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Record the ¹H and ¹³C NMR spectra, referencing them to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Experimental Protocol (General):
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (carboxylic acid), C-Cl, and aromatic C-H and C=C bonds.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol (General):
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
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Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
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Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mechanism of Action: COX Inhibition
As a non-steroidal anti-inflammatory drug (NSAID), N-(2,6-Dichlorophenyl)anthranilic acid is presumed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway of COX Inhibition:
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
By blocking the active site of the COX enzymes, N-(2,6-Dichlorophenyl)anthranilic acid prevents the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.
Conclusion
References
- 1. Diclofenac Carboxylic Acid (Diclofenac Metabolite) [lgcstandards.com]
- 2. Buy N-(2,6-Dichlorophenyl)anthranilic acid | 13625-57-5 [smolecule.com]
- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 4. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
